2-(4-Amino-5-(1-methoxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

Description

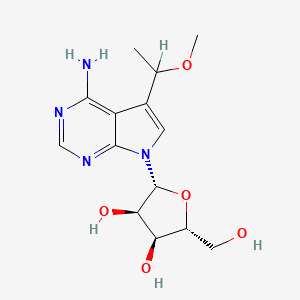

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a structural analog of nucleosides. Its core structure comprises a pyrrolo[2,3-d]pyrimidine ring linked to a tetrahydrofuran moiety. The unique substitution at position 5 of the pyrrolo-pyrimidine ring—a 1-methoxy-ethyl group—distinguishes it from related analogs.

Properties

CAS No. |

76319-87-4 |

|---|---|

Molecular Formula |

C14H20N4O5 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[4-amino-5-(1-methoxyethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H20N4O5/c1-6(22-2)7-3-18(13-9(7)12(15)16-5-17-13)14-11(21)10(20)8(4-19)23-14/h3,5-6,8,10-11,14,19-21H,4H2,1-2H3,(H2,15,16,17)/t6?,8-,10-,11-,14-/m1/s1 |

InChI Key |

ZTVXTIFPOANESN-TWJZVJIDSA-N |

Isomeric SMILES |

CC(C1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OC |

Canonical SMILES |

CC(C1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyethyl)tubercidin involves the reaction of tubercidin with ethylene in the presence of lithium palladium chloride (Li2PdCl4) in methanol. This reaction yields 5-(1-Methoxyethyl)tubercidin with a 73% yield after purification using silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for 5-(1-Methoxyethyl)tubercidin are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters and purification processes is essential for industrial-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyethyl)tubercidin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives, including the compound , as anticancer agents. These compounds have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For instance, compounds related to this structure demonstrated significant inhibition of EGFR (Epidermal Growth Factor Receptor) phosphorylation, which is crucial for cancer cell signaling pathways .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pathways that lead to inflammation. This is particularly relevant in diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Antiviral Activity

Research has indicated that pyrimidine-based compounds can possess antiviral properties. The structural attributes of the compound allow it to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound significantly inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic index .

In Vivo Studies

Animal model studies have shown that administration of this compound leads to a marked reduction in tumor size and improved survival rates compared to control groups. Specifically, one study reported a significant decrease in lung tumor nodules when treated with related pyrrolo[2,3-d]pyrimidine compounds at doses as low as 15 mg/kg .

Comparative Data Table

Mechanism of Action

The mechanism of action of 5-(1-Methoxyethyl)tubercidin involves its incorporation into DNA and RNA, where it inhibits the metabolism of these nucleic acids. This inhibition disrupts the normal biological processes of cells, leading to antiviral and antitumor effects. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substitutions at position 5 of the pyrrolo-pyrimidine ring and modifications to the tetrahydrofuran moiety. Key comparisons include:

Table 1: Structural and Functional Differences

Key Observations:

- Substituent Effects : The 1-methoxy-ethyl group in the target compound improves solubility compared to halogenated analogs (e.g., iodo or fluoro derivatives) but may reduce binding affinity due to steric hindrance .

- Tetrahydrofuran Modifications : The hydroxymethyl and diol groups are conserved across analogs, suggesting their role in mimicking ribose in nucleoside analogs .

- Pharmacological Potential: Iodo-substituted derivatives (e.g., ) are niche in diagnostics, while fluorinated analogs () show broader therapeutic promise due to enhanced bioavailability .

Pharmacological and Biochemical Insights

- Kinase Inhibition : The methoxy-ethyl group may mimic ATP’s ribose moiety, competing for binding in kinases .

- Metabolic Stability : Compared to iodo-substituted analogs (), the target compound’s methoxy group may reduce susceptibility to oxidative metabolism .

- Toxicity : The hydroxymethyl group’s polarity may mitigate off-target effects observed in more lipophilic derivatives (e.g., BBB-4 in ) .

Biological Activity

The compound 2-(4-Amino-5-(1-methoxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in oncology and as inhibitors of various enzymes associated with disease processes. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H18N4O3

- Molecular Weight : 298.33 g/mol

- CAS Number : 137281-39-1

Structural Features

The compound features a pyrrolo[2,3-d]pyrimidine core with an amino group at position 4 and a hydroxymethyl group at position 5. The presence of a methoxyethyl substituent enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antitumor Activity

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds within this class have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both critical enzymes in nucleotide synthesis and cell proliferation. A study highlighted that certain analogs demonstrated IC50 values in the nanomolar range against various human tumor cell lines, indicating potent cytotoxic effects .

The biological activity is primarily attributed to the inhibition of key enzymes involved in nucleotide metabolism:

- Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced folate levels, impairing DNA synthesis.

- Thymidylate Synthase (TS) : Inhibition affects the synthesis of thymidine, crucial for DNA replication.

Case Studies

- In Vivo Studies : A specific study evaluated the efficacy of a related pyrrolo[2,3-d]pyrimidine compound in mouse models of cancer. The results showed a significant reduction in tumor size compared to control groups, suggesting effective tumor-targeting capabilities .

- Cell Line Studies : In vitro studies using KB human tumor cells revealed that compounds with similar structures exhibited high levels of growth inhibition, supporting their potential as therapeutic agents .

Pharmacokinetics

The pharmacokinetic properties of pyrrolo[2,3-d]pyrimidines suggest favorable absorption characteristics due to their lipophilic nature. Studies indicate that these compounds can penetrate cellular membranes effectively, enhancing their therapeutic potential.

Toxicity and Side Effects

While promising, the toxicity profiles of these compounds need thorough investigation. Initial studies suggest manageable toxicity levels; however, further clinical trials are necessary to establish safety and side effects comprehensively.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.